molecular formula C11H11BrINO B6215491 2-(4-bromophenyl)-2-(3-iodopropoxy)acetonitrile CAS No. 2751611-24-0

2-(4-bromophenyl)-2-(3-iodopropoxy)acetonitrile

Cat. No.: B6215491
CAS No.: 2751611-24-0
M. Wt: 380
InChI Key:
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Description

2-(4-bromophenyl)-2-(3-iodopropoxy)acetonitrile is an organic compound that features both bromine and iodine substituents on its aromatic and aliphatic chains, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-2-(3-iodopropoxy)acetonitrile typically involves a multi-step process:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 3-iodopropanol.

    Formation of Intermediate: The 4-bromobenzaldehyde undergoes a nucleophilic addition reaction with 3-iodopropanol in the presence of a base such as potassium carbonate to form an intermediate.

    Cyanation: The intermediate is then subjected to a cyanation reaction using a cyanide source like sodium cyanide or potassium cyanide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-2-(3-iodopropoxy)acetonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids or amides.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution: Products with different functional groups replacing the bromine or iodine atoms.

    Oxidation: Products such as carboxylic acids or ketones.

    Reduction: Products like primary amines or alcohols.

Scientific Research Applications

2-(4-bromophenyl)-2-(3-iodopropoxy)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-2-(3-iodopropoxy)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact mechanism would vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-2-(3-iodopropoxy)acetonitrile
  • 2-(4-fluorophenyl)-2-(3-iodopropoxy)acetonitrile
  • 2-(4-bromophenyl)-2-(3-chloropropoxy)acetonitrile

Uniqueness

2-(4-bromophenyl)-2-(3-iodopropoxy)acetonitrile is unique due to the presence of both bromine and iodine atoms, which can influence its reactivity and interactions. This dual halogenation can provide distinct properties compared to similar compounds with different halogen substituents.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-bromophenyl)-2-(3-iodopropoxy)acetonitrile involves the reaction of 4-bromobenzyl bromide with 3-iodopropylamine to form 2-(4-bromophenyl)-2-(3-iodopropyl)amine, which is then reacted with acetonitrile in the presence of a base to form the final product.", "Starting Materials": [ "4-bromobenzyl bromide", "3-iodopropylamine", "acetonitrile", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: 4-bromobenzyl bromide is reacted with 3-iodopropylamine in anhydrous conditions to form 2-(4-bromophenyl)-2-(3-iodopropyl)amine.", "Step 2: The resulting amine is then reacted with acetonitrile in the presence of a base (e.g. sodium hydroxide) to form 2-(4-bromophenyl)-2-(3-iodopropoxy)acetonitrile.", "Step 3: The final product is purified by recrystallization or column chromatography." ] }

CAS No.

2751611-24-0

Molecular Formula

C11H11BrINO

Molecular Weight

380

Purity

95

Origin of Product

United States

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